3,5,5-Trimethylimidazolidine-2,4-dione

Catalog No.
S3310215
CAS No.
6345-19-3
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-Trimethylimidazolidine-2,4-dione

CAS Number

6345-19-3

Product Name

3,5,5-Trimethylimidazolidine-2,4-dione

IUPAC Name

3,5,5-trimethylimidazolidine-2,4-dione

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c1-6(2)4(9)8(3)5(10)7-6/h1-3H3,(H,7,10)

InChI Key

PFMQQZWCUJLKPU-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1)C)C

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C)C
  • Potential applications based on structure: The presence of a dimedhydantoin ring structure suggests possible research areas like nucleophilic substitution reactions or studies on its behavior as a heterocyclic compound. However, no conclusive data exists to confirm these possibilities.
  • Search for existing research: Scientific databases like PubChem [] and GSRS [] list the compound but do not mention any specific research applications.

3,5,5-Trimethylimidazolidine-2,4-dione is a nitrogen-containing heterocyclic compound belonging to the class of imidazolidinones. Its molecular formula is C6H10N2O2C_6H_{10}N_2O_2 and it features a five-membered ring structure with two carbonyl groups at positions 2 and 4, and three methyl substituents at position 5. This compound is known for its role in various

The exact mechanism of action of trimethadione as an anticonvulsant is not fully understood. However, research suggests it might act by inhibiting certain types of voltage-gated calcium channels in the brain, thereby affecting neuronal excitability and reducing seizure activity [].

  • Ring-Opening Polymerization: It acts as a binary organocatalyst in the ring-opening polymerization of cyclic esters. The compound can form stable complexes with organic bases, enhancing the polymerization efficiency of substrates like lactides and trimethylene carbonate .
  • Acylation and Halogenation: The compound can undergo acylation and halogenation reactions, which modify its chemical properties and reactivity .
  • Formation of Derivatives: Various derivatives can be synthesized from 3,5,5-trimethylimidazolidine-2,4-dione through nucleophilic substitution reactions, expanding its utility in synthetic chemistry .

3,5,5-Trimethylimidazolidine-2,4-dione exhibits notable biological activity:

  • Cell Viability: Studies have shown that poly(trimethylene carbonate) samples containing this compound demonstrate high cell viability (>90%) in MTT assays conducted on human keratinocyte cells (HaCat), indicating favorable biosafety and biocompatibility .
  • Potential Therapeutic

The synthesis of 3,5,5-trimethylimidazolidine-2,4-dione can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of appropriate amines with carbonyl compounds under controlled conditions.
  • Hydantoin Synthesis: It can also be derived from hydantoin synthesis methodologies that involve the reaction of urea with dicarbonyl compounds .
  • Modification of Existing Compounds: Derivatives can be synthesized by modifying similar imidazolidinones through acylation or alkylation processes .

3,5,5-Trimethylimidazolidine-2,4-dione has diverse applications:

  • Catalysis: It serves as an effective catalyst in organic synthesis processes such as polymerization.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses due to their biological activity.
  • Material Science: The compound is utilized in the development of biocompatible materials for medical applications.

Interaction studies involving 3,5,5-trimethylimidazolidine-2,4-dione focus on its role as a catalyst and its interactions with various organic bases. Research indicates that it forms stable complexes with bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), enhancing the efficiency of polymerization reactions while minimizing side reactions such as epimerization or transesterification .

Several compounds share structural similarities with 3,5,5-trimethylimidazolidine-2,4-dione. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Dimethylimidazolidine-2,4-dioneTwo methyl groups at positions 1 and 3Less steric hindrance compared to 3,5,5-trimethyl
5-Methylimidazolidine-2,4-dioneOne methyl group at position 5Simpler structure; fewer potential reactions
5,5-Diphenylimidazolidine-2,4-dioneTwo phenyl groups at position 5Enhanced stability due to aromatic interactions
1-MethylhydantoinOne methyl group at position 1Different nitrogen positioning affecting reactivity

Uniqueness of 3,5,5-Trimethylimidazolidine-2,4-dione

The uniqueness of 3,5,5-trimethylimidazolidine-2,4-dione lies in its specific arrangement of substituents that enhance its catalytic properties while maintaining a balance between steric hindrance and reactivity. This allows it to effectively participate in diverse

Impact of N1/N3 Substitution Patterns

The structure-activity relationship studies of 3,5,5-trimethylimidazolidine-2,4-dione derivatives reveal significant insights into the influence of nitrogen substitution patterns on biological activity [1] [2]. Research examining N1-substituted imidazolidine-2,4-dione derivatives demonstrates that small alkyl substitutions at the N1 position can dramatically alter both antiandrogenic potency and metabolic properties [1].

Studies involving N1-methyl and N1-ethyl derivatives show increased antiandrogenic potencies compared to the unsubstituted parent compound, with the ethyl derivative exhibiting the strongest increase in activity [1]. The N1-ethyl substituted compound demonstrated an inhibition concentration fifty value of 0.14 micromolar in androgen-dependent cell line assays, representing a significant enhancement over the parent compound [1]. These N1-alkyl derivatives maintain high antischistosomal activities, attributed to their extensive metabolic N-dealkylation reactions that convert them back to the active parent compound in vivo [1].

Polar functional group incorporation at the N1 position produces diverse effects on biological activity [1]. The introduction of nitrile groups at N1 results in potent antiandrogenic properties, serving as negative control compounds due to the known antiandrogenic characteristics of hydantoins with N1-cyanomethyl substructures [1]. Conversely, carboxamide substitution at N1 eliminates antiandrogenic properties entirely and transforms the compound into a weak androgen receptor agonist [1]. The addition of polar functional groups in N1-alkyl substructures can increase metabolic stability, as demonstrated by compounds incorporating carboxamide moieties [1].

N3-substitution patterns exhibit complex structure-activity relationships with significant implications for therapeutic applications [1]. Halogen substitutions at the 4-position of N3-phenyl rings show variable effects on biological activity [1]. Replacing fluorine with chlorine at the 4-position increases antiandrogenic potency while maintaining high antischistosomal activity, achieving seventy-five percent worm burden reduction [1]. Hydrogen substitution at the same position decreases antiandrogenic potency while preserving high antischistosomal activity at eighty percent worm burden reduction [1].

Substitution PatternAntiandrogenic IC50 (μM)Antischistosomal Activity (% WBR)Metabolic Stability
N1-Methyl1.393Intermediate
N1-Ethyl0.1498Intermediate
N1-Cyanomethyl0.2991Not determined
N1-CarboxamideAgonist25High
N3-4-Chlorophenyl1.375High
N3-4-Hydrophenyl6.080High

The incorporation of aromatic carbon-nitrogen bonds in N3-substituted derivatives demonstrates decreased antiandrogenic potencies, as anticipated from known structure-activity relationships for antiandrogenic hydantoins [1]. Pyridine derivatives at N3 position show varying activities, with the 2-trifluoromethylpyridin-4-yl derivative achieving complete cure of infected mice at one hundred milligrams per kilogram dosing [1]. This compound represents the only carbon-nitrogen containing hydantoin with high in vivo activity against Schistosoma mansoni [1].

Metabolic stability patterns vary significantly with substitution patterns [1]. N1-alkyl derivatives show intermediate metabolic stabilities with observed N-dealkylation reactions, while N3-aryl hydantoins generally demonstrate high metabolic stabilities [1]. Compounds incorporating additional aryl groups exhibit decreased metabolic stability, particularly those with phenethyl or phenylsulfonyl substitutions [1].

Electronic Effects of C5 Methyl Groups

The electronic effects of C5 methyl groups in 3,5,5-trimethylimidazolidine-2,4-dione significantly influence molecular properties and biological activities [3] [4]. Computational studies using Density Functional Theory calculations reveal that methyl substituents at the C5 position exert substantial electronic effects on the imidazolidine ring system [3] [4]. The electron-donating nature of methyl groups enhances electron density distribution throughout the heterocyclic core, affecting both steric and electronic properties [3].

Quantum chemical calculations demonstrate that the presence of multiple methyl groups at C5 position creates significant steric hindrance while simultaneously providing electronic stabilization through hyperconjugation effects [4] [3]. The geminal dimethyl substitution pattern at C5 increases the electron density at neighboring carbon atoms, influencing the reactivity of the carbonyl groups at positions 2 and 4 [3]. These electronic effects are quantified through molecular orbital analysis, showing elevated Highest Occupied Molecular Orbital energy levels compared to unsubstituted analogs [4].

Vibrational frequency calculations reveal characteristic shifts in infrared spectra attributable to C5 methyl group effects [3]. The methyl substituents influence carbon-nitrogen and carbon-oxygen stretching frequencies within the imidazolidine ring, providing spectroscopic evidence for electronic perturbations [3]. Harmonic frequency calculations using Hartree-Fock and Density Functional Theory methods confirm these electronic modifications at the molecular level [4].

The steric effects of C5 methyl groups complement their electronic influences in determining overall molecular properties [3]. The specific arrangement of three methyl substituents enhances catalytic properties while maintaining balance between steric hindrance and reactivity . This unique substitution pattern allows effective participation in diverse chemical reactions while providing conformational stability . Crystallographic studies of related 5-methylimidazolidine-2,4-dione derivatives confirm that methyl substitution affects dihedral angles and intermolecular interactions [6].

Electronic PropertyEffect of C5 Methyl GroupsMeasurement Method
Electron DensityIncreased at C5 positionDFT Calculations
HOMO EnergyElevated levelsMolecular Orbital Analysis
C-N StretchingFrequency shiftsIR Spectroscopy
Steric HindranceModerate increaseComputational Modeling
Conformational StabilityEnhancedX-ray Crystallography

Molecular mechanics calculations indicate that the trimethyl substitution pattern creates a conformationally restricted environment around the C5 carbon [3]. This restriction influences the spatial arrangement of the entire molecule, affecting potential binding interactions with biological targets [3]. The electronic effects extend beyond the immediate vicinity of the methyl groups, influencing the polarization of the entire imidazolidine ring system [4].

Comparative studies with mono- and di-methylated analogs demonstrate that the tri-substitution pattern provides optimal electronic properties [3]. The combination of electronic donation and steric protection creates a unique molecular environment that enhances both stability and reactivity under appropriate conditions . These effects are particularly pronounced in reactions involving the nitrogen atoms of the heterocyclic ring [3].

Comparative Analysis with Thiohydantoin Analogues

Comparative analysis between 3,5,5-trimethylimidazolidine-2,4-dione and thiohydantoin analogues reveals fundamental differences in electronic structure, biological activity, and pharmacological properties [7] [8] [9]. Thiohydantoins represent sulfur analogs of imidazolidine-2,4-diones, where the oxygen at position 2 is replaced with sulfur, creating distinct electronic and conformational characteristics [8] [9].

Crystallographic studies of 5-phenyl-2-thiohydantoin demonstrate significant differences in bond distances and electron delocalization compared to oxygen-containing hydantoins [8]. The carbon-sulfur bond distance of 1.667 angstroms in thiohydantoins is intermediate between single and double bond character, indicating extensive electron delocalization throughout the molecule [8]. This contrasts with the electronic distribution observed in imidazolidine-2,4-diones, where oxygen atoms provide different electronegativity contributions [8].

Molecular orbital calculations reveal that sulfur substitution significantly alters the electronic properties of the heterocyclic core [10] [11]. The larger atomic radius and lower electronegativity of sulfur compared to oxygen create different orbital overlap patterns and charge distributions [10]. These electronic differences translate into altered chemical reactivity and biological activity profiles between the two compound classes [11].

Biological activity studies demonstrate that thiohydantoin derivatives exhibit potent anti-inflammatory properties through cyclooxygenase enzyme inhibition [7]. One representative thiohydantoin compound achieved an inhibition concentration fifty value of 197.68 micrograms per milliliter against lipopolysaccharide-activated cells, comparable to the standard drug celecoxib [7]. The anti-inflammatory mechanism involves significant reduction in nitric oxide production and downregulation of inflammatory cytokines including interleukin-1β, interleukin-6, and tumor necrosis factor-α [7].

PropertyImidazolidine-2,4-dioneThiohydantoinDifference
HeteroatomOxygenSulfurElectronegativity
Bond Distance (Å)1.215 (C=O)1.667 (C=S)0.452
Anti-inflammatory IC50Variable197.68 μg/mLActivity-dependent
Electron DelocalizationModerateExtensiveSulfur contribution
Metabolic StabilityHighVariableStructural dependent

Molecular docking studies reveal different binding affinities between hydantoins and thiohydantoins toward cyclooxygenase enzymes [7]. Thiohydantoin derivatives demonstrate binding affinity scores of -11.17 kilocalories per mole toward cyclooxygenase-2, compared to variable affinities observed with imidazolidine-2,4-dione derivatives [7]. The sulfur atom in thiohydantoins forms distinct hydrophilic interactions with serine residues in enzyme active sites [7].

Structure-activity relationship studies indicate that 1,3-disubstituted thiohydantoins exhibit enhanced biological activities compared to monosubstituted analogs [7]. The disubstitution pattern provides improved binding affinity toward target enzymes and enhanced pharmacological effects [7]. This contrasts with imidazolidine-2,4-dione derivatives, where substitution patterns show different optimization requirements [1].

Synthetic accessibility differs significantly between the two compound classes [9]. Thiohydantoins are often prepared through thiocyanate-mediated cyclization reactions, while imidazolidine-2,4-diones typically employ isocyanate or carbonyl-mediated approaches [8] [9]. These synthetic differences influence the ease of structural modification and the range of accessible analogs for each compound class [9].

Pharmacokinetic properties show distinct profiles between hydantoins and thiohydantoins [7] [1]. Thiohydantoin derivatives often exhibit different metabolic pathways due to the presence of sulfur, which can undergo unique biotransformation reactions [7]. Imidazolidine-2,4-dione derivatives show more predictable metabolic patterns, particularly involving N-dealkylation reactions for N1-substituted analogs [1].

XLogP3

-0.3

Other CAS

6345-19-3

Wikipedia

3,5,5-trimethylimidazolidine-2,4-dione

Dates

Last modified: 08-19-2023

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